molecular formula C20H25N3O3S B2502027 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320642-94-0

4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No. B2502027
CAS RN: 2320642-94-0
M. Wt: 387.5
InChI Key: UOFZHRFHDPDENV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of different substituents onto the pyrimidine ring. In the first paper, the authors describe the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride, leading to a primary product and two abnormal by-products . This suggests that the synthesis of 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine could also involve a condensation reaction, possibly with a cyclopropyl-substituted pyrimidine and a tolylsulfonyl-substituted piperidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring can significantly affect the compound's reactivity and physical properties. The presence of a cyclopropyl group and a tolylsulfonyl-substituted piperidine moiety in 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic attacks, as mentioned in the second paper . The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter its reactivity. For the compound , the methoxy and tolylsulfonyl groups could potentially affect its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The papers do not provide specific information on the physical properties of 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, but based on the pharmacological properties of related compounds described in the second paper, it can be inferred that the compound may exhibit biological activity . The presence of a piperidine ring and a tolylsulfonyl group could contribute to potential antiemetic or other pharmacological properties.

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 by various groups including cyclopropyl revealed their potential in inhibiting retrovirus replication in cell culture. The study highlights the antiviral activity of these derivatives, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showcasing the importance of pyrimidine derivatives in the development of antiviral agents (Hocková et al., 2003).

Herbicidal Activity of Pyrimidine Compounds

Another study presented compounds with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, highlighting their valuable herbicidal activity, particularly for pre-emergence application in cotton and sunflower. This indicates the potential of such compounds in agricultural applications to control weeds and enhance crop yield (Krämer, 1997).

Corrosion Inhibition by Piperidine Derivatives

A study on the corrosion inhibition properties of piperidine derivatives on the corrosion of iron highlights the utility of pyrimidine and piperidine structures in materials science. The derivatives examined showed significant efficacy in protecting iron surfaces from corrosion, suggesting applications in corrosion inhibitors for various industrial applications (Kaya et al., 2016).

Future Directions

The future directions of “4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine” could involve further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of more efficient synthesis methods, particularly those involving protodeboronation of alkyl boronic esters, could be a valuable area of future research .

properties

IUPAC Name

4-cyclopropyl-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-3-2-4-18(11-15)27(24,25)23-9-7-16(8-10-23)13-26-20-12-19(17-5-6-17)21-14-22-20/h2-4,11-12,14,16-17H,5-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFZHRFHDPDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

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